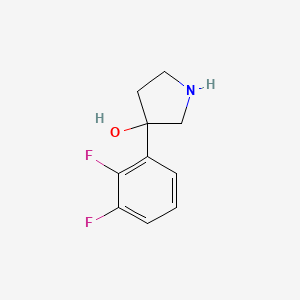

3-(2,3-Difluorophenyl)pyrrolidin-3-ol

Description

3-(2,3-Difluorophenyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl group at the 3-position of the pyrrolidine ring and a 2,3-difluorophenyl substituent. This structural motif is significant in medicinal chemistry due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and influence binding interactions with biological targets. For example, derivatives like (R)-2-(2,5-difluorophenyl)pyrrolidine are key intermediates in TRK (tropomyosin receptor kinase) inhibitors used in cancer therapy . The 2,3-difluorophenyl group may optimize aromatic stacking and hydrogen bonding in target proteins, similar to other fluorinated pyrrolidine derivatives .

Properties

Molecular Formula |

C10H11F2NO |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

3-(2,3-difluorophenyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C10H11F2NO/c11-8-3-1-2-7(9(8)12)10(14)4-5-13-6-10/h1-3,13-14H,4-6H2 |

InChI Key |

QLHSIBWRPVFBLB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1(C2=C(C(=CC=C2)F)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects

- Fluorine Positioning : The 2,3-difluorophenyl group in the target compound contrasts with 2,5-difluorophenyl derivatives (e.g., TRK inhibitors in ). Ortho-fluorine substitution may hinder rotation, enhancing binding specificity.

- Heterocyclic Cores : Replacing pyrrolidine with pyridine () introduces aromatic nitrogen, altering solubility and target selectivity .

Pharmacological Relevance

- TRK inhibitors like (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo... demonstrate the therapeutic promise of difluorophenyl-pyrrolidine scaffolds in oncology .

- 3-((3-Fluorophenoxy)methyl)pyrrolidin-3-ol derivatives exhibit antiviral activity, suggesting that fluorinated pyrrolidines are versatile in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.